molecular formula C7H10N4O3 B054952 Phenylguanidine nitrate CAS No. 18860-78-1

Phenylguanidine nitrate

Cat. No.: B054952
CAS No.: 18860-78-1
M. Wt: 198.18 g/mol
InChI Key: DIHKZQUSGDYVOT-UHFFFAOYSA-N
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Description

Phenylguanidine nitrate is a chemical compound with the formula C_7H_9N_3O_3. It is a derivative of guanidine, where the guanidine group is bonded to a phenyl group and a nitrate ion. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylguanidine nitrate can be synthesized through the reaction of phenylguanidine with nitric acid. The process involves the careful addition of nitric acid to phenylguanidine under controlled temperature conditions to prevent decomposition or unwanted side reactions. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over reaction parameters such as temperature, concentration, and pH. The use of high-purity reactants and solvents is crucial to ensure the quality and yield of the final product. The crystallized product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions: Phenylguanidine nitrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form nitroguanidine derivatives.

    Reduction: Reduction reactions can convert it into different guanidine derivatives.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted phenylguanidine nitrates.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed:

    Oxidation: Nitroguanidine derivatives.

    Reduction: Various reduced guanidine compounds.

    Substitution: Substituted phenylguanidine nitrates with different functional groups.

Scientific Research Applications

Phenylguanidine nitrate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other guanidine derivatives.

    Biology: It has applications in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential use as a therapeutic agent due to its biological activity.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of phenylguanidine nitrate involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The phenyl group can engage in hydrophobic interactions, further modulating the compound’s effects. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context.

Comparison with Similar Compounds

Phenylguanidine nitrate can be compared with other guanidine derivatives such as:

    Guanidine nitrate: Similar in structure but lacks the phenyl group, leading to different chemical properties and applications.

    Diphenylguanidine: Contains two phenyl groups, resulting in distinct biological activities and uses.

    Nitroguanidine: An oxidized form with applications in explosives and propellants.

Uniqueness: this compound’s unique combination of the guanidine and phenyl groups imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

nitric acid;2-phenylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.HNO3/c8-7(9)10-6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H4,8,9,10);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHKZQUSGDYVOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379465
Record name Nitric acid--N''-phenylguanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18860-78-1
Record name Nitric acid--N''-phenylguanidine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name phenylguanidine nitrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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